N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S3/c21-14(17-6-5-16(24-17)13-7-8-23-11-13)10-20-19(22)18-9-12-3-1-2-4-15(12)25-18/h1-9,11,14,21H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNQXHUDXFLVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. One common method includes the coupling of benzo[b]thiophene-2-carboxylic acid with a suitable amine derivative under the influence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . The reaction conditions often require an inert atmosphere, typically nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiophene derivatives with reduced sulfur atoms.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation triggers downstream signaling cascades, including the interferon regulatory factor (IRF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which play crucial roles in immune response and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s benzo[b]thiophene carboxamide scaffold is shared with several analogs:
- L-652,343 (): Contains a trifluoromethyl group and an ethenyl bridge instead of the hydroxyethyl-bithiophene system. Its structure enables dual inhibition of cyclooxygenase and 5-lipoxygenase, contributing to anti-inflammatory activity .
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Features a nitro-substituted phenyl ring directly attached to the carboxamide. The dihedral angle between the thiophene and benzene rings (8.5–13.5°) influences crystallinity and intermolecular interactions .
- Nitrothiophene carboxamides (): Incorporate nitro groups and thiazole substituents, enhancing antibacterial activity but reducing synthetic yields (42–99% purity) .
Physical and Spectroscopic Properties
The target compound’s hydroxyethyl group may lower its melting point compared to carbazole-substituted analogs (e.g., 6a at 140–145°C) due to increased polarity.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide is a compound characterized by its unique structural features, including a bithiophene moiety and a carboxamide functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in neuroprotection and modulation of protein aggregation.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 335.45 g/mol. Its structure allows for significant interactions with biological targets, primarily through π–π stacking and hydrogen bonding mechanisms, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Neuroprotection : Studies have shown that derivatives of benzo[b]thiophene can provide significant neuroprotection against amyloid-beta (Aβ) induced cytotoxicity in neuronal cells. For instance, compounds structurally related to this class have demonstrated the ability to modulate Aβ aggregation, which is a hallmark of neurodegenerative diseases such as Alzheimer's.
- Amyloid Modulation : The compound has been evaluated for its effects on Aβ fibrillogenesis. In vitro studies using thioflavin T fluorescence spectroscopy revealed that certain derivatives can either promote or inhibit Aβ aggregation depending on their substituents. This modulation is crucial for developing therapeutic agents targeting amyloid-related pathologies.
- Antimicrobial Activity : Some thiophene-based compounds have shown promising antibacterial and antifungal properties. Although specific data on the compound is limited, related compounds have been evaluated for their antimicrobial efficacy.
Case Study 1: Neuroprotective Effects
In a recent study, derivatives similar to this compound were tested on mouse hippocampal HT22 cells. The results indicated that certain compounds provided significant protection against Aβ42-induced cytotoxicity. The mechanism involved binding to Aβ aggregates and preventing their toxic effects on neuronal cells .
Case Study 2: Aβ Aggregation Modulation
A series of benzofuran and benzo[b]thiophene derivatives were synthesized and tested for their ability to modulate Aβ42 aggregation. Compounds exhibited varying effects based on their structural modifications:
- Inhibition of Fibrillogenesis : Compounds with specific substituents showed a significant reduction in Aβ42 fibril formation.
- Promotion of Fibrillogenesis : Other derivatives increased fibril formation under certain conditions, highlighting the importance of molecular structure in determining biological outcomes .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
